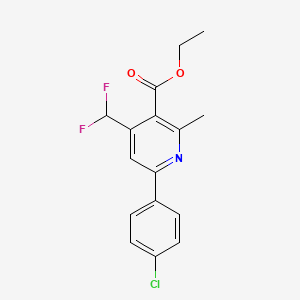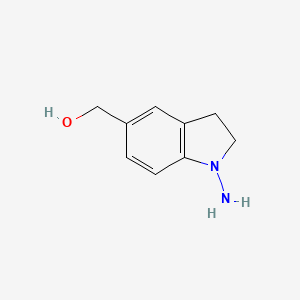
(1-Aminoindolin-5-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Lipid Dynamics Study Using Methanol
Research has shown that methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. Methanol's influence on the structure-function relationship associated with bilayer composition highlights the importance of solvent choice in biomembrane and proteolipid studies (Nguyen et al., 2019).
Electrochemical Synthesis Utilizing Methanol
An electrocatalytic protocol has been developed for synthesizing 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source. This method provides an efficient approach to accessing deuterated N-heterocycles, demonstrating methanol's utility in electrochemical synthesis and highlighting its potential in generating functional chemical structures (Liu, Xu, & Wei, 2021).
Enzymatic Resolution in Chemical Synthesis
The use of enzymatic resolution for synthesizing enantiomers of calycotomine showcases the application of amino alcohols in producing chiral compounds. This process underlines the versatility of amino alcohols in facilitating stereospecific chemical syntheses (Schönstein, Forró, & Fülöp, 2013).
Polymer and Nanoparticle Research
The electropolymerization of 5-Aminoindole on graphene-modified electrodes and its subsequent use as a substrate for Pt particle electrodeposition exemplifies the intersection of material science and electrochemistry. This research highlights the potential of aminoindole derivatives in enhancing the electrocatalytic properties of materials for applications such as fuel cells (Yue et al., 2013).
Fluorescent Labeling for Biomedical Analysis
The discovery of 6-Methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media demonstrates the application of aminoindole derivatives in fluorescent labeling. This advancement could significantly impact biomedical analysis by providing stable, high-intensity fluorescent labeling agents (Hirano et al., 2004).
Propriétés
IUPAC Name |
(1-amino-2,3-dihydroindol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-4-3-8-5-7(6-12)1-2-9(8)11/h1-2,5,12H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMAJHBHMITFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminoindolin-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



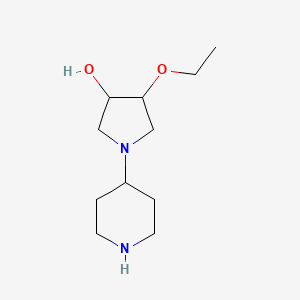

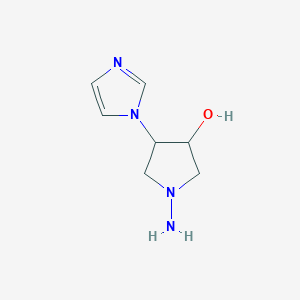
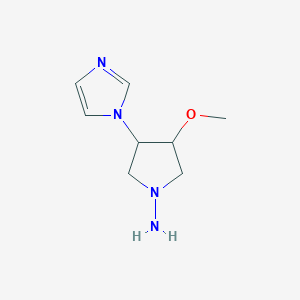
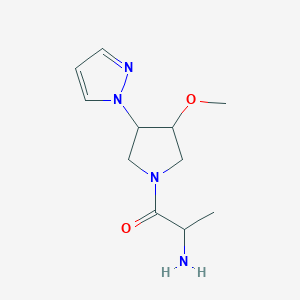

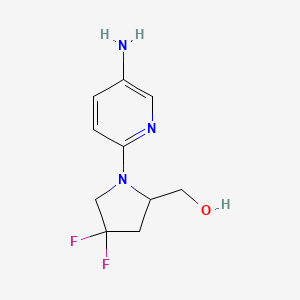


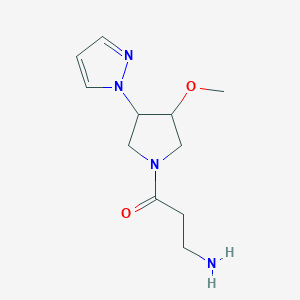

![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
